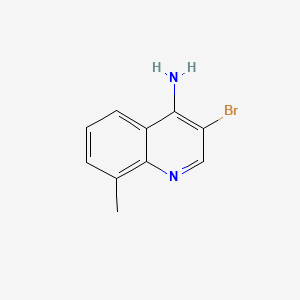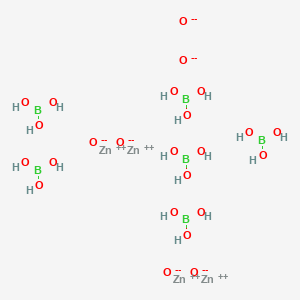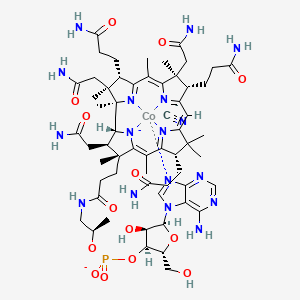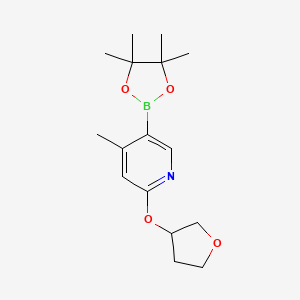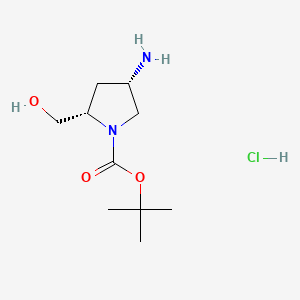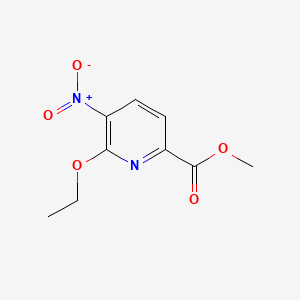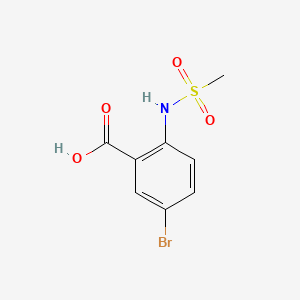
(R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“®-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate” is a chemical compound with the molecular formula C15H25N3O4. It contains a total of 47 bonds, including 22 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 triple bond, 1 six-membered ring, 2 (thio-) carbamates (aliphatic), and 1 nitrile (aliphatic) .
Molecular Structure Analysis
The molecule contains a total of 47 atoms, including 25 Hydrogen atoms, 15 Carbon atoms, 3 Nitrogen atoms, and 4 Oxygen atoms . It also contains a six-membered ring, which is a common structural feature in many organic compounds .Physical And Chemical Properties Analysis
The molecule has a molecular weight of 311.382. It contains a variety of functional groups, including nitriles and carbamates, which can influence its physical and chemical properties .Scientific Research Applications
Catalytic Applications
Asymmetric Hydrogenations
One study discusses the preparation of optically active 1,1'-di-tert-butyl-2,2'-diphosphetanyl from tert-butylphosphine, which was used as a highly efficient catalyst in asymmetric hydrogenations of α-acetyl-aminoacrylates and α-substituted enamides, showcasing the potential utility of similar di-tert-butyl compounds in catalysis (Imamoto, Oohara, & Takahashi, 2004).
Synthetic Chemistry
Generation of Lithiums and Chemical Properties
Another study elaborates on the interaction of specific pyrazolo[5,1-c][1,2,4]triazine compounds with RLi, leading to the generation of lithium compounds and discussing their chemical properties, which indicates the potential for compounds like "(R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate" to participate in or influence similar reactions (Ivanov & Minyaev, 2020).
Organic Synthesis
One-Pot Synthesis of Pyrans
The one-pot synthesis of 2-amino-4H-pyrans, with certain compounds serving as intermediates or catalysts in the synthesis of biologically active compounds, demonstrates the utility of tert-butyl functional groups in facilitating complex organic reactions (Zonouzi, Kazemi, & Nezamabadi, 2006).
properties
IUPAC Name |
ditert-butyl (2R)-2-cyanopiperazine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-8,10H2,1-6H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXCMLBJAMFZEZ-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)C#N)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


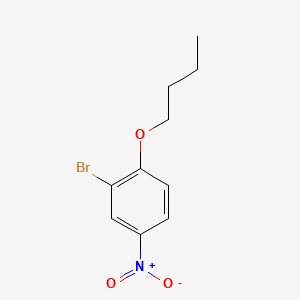
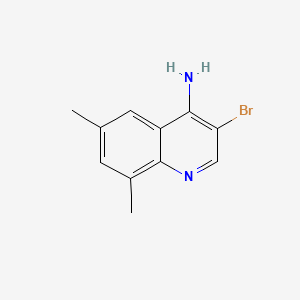
![(SP)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[(R)-phenylphosphinoyl]ferrocene](/img/structure/B577469.png)
